Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-ethyl-
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Overview
Description
Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-ethyl- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole moiety linked to a hydrazinecarbothioamide group. It is primarily used in research settings due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-ethyl- typically involves the condensation of indole-2,3-dione (isatin) with N-ethylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
Starting Materials: Indole-2,3-dione (isatin) and N-ethylthiosemicarbazide.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is typically isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimization for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine or indole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce hydrazine derivatives.
Scientific Research Applications
Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism by which Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-ethyl- exerts its effects involves interaction with various molecular targets. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of proteases or other critical enzymes in pathogens, leading to their death or reduced virulence.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamide derivatives: Compounds with similar structures but different substituents on the hydrazinecarbothioamide group.
Indole derivatives: Compounds with modifications on the indole moiety.
Uniqueness
Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-ethyl- is unique due to its specific combination of the indole and hydrazinecarbothioamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications.
Properties
CAS No. |
52722-54-0 |
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Molecular Formula |
C11H12N4OS |
Molecular Weight |
248.31 g/mol |
IUPAC Name |
1-ethyl-3-[(2-hydroxy-1H-indol-3-yl)imino]thiourea |
InChI |
InChI=1S/C11H12N4OS/c1-2-12-11(17)15-14-9-7-5-3-4-6-8(7)13-10(9)16/h3-6,13,16H,2H2,1H3,(H,12,17) |
InChI Key |
PMBWNUBZPYYIBK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N=NC1=C(NC2=CC=CC=C21)O |
Origin of Product |
United States |
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